molecular formula C20H23N3O3S B7057418 2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide

2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide

Cat. No.: B7057418
M. Wt: 385.5 g/mol
InChI Key: PXGUVWOPVVWGNA-UHFFFAOYSA-N
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Description

2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline moiety, a sulfonamide group, and an ethoxy substituent, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.

    Ethoxy Substitution: The ethoxy group is introduced via an etherification reaction, where the sulfonamide derivative is treated with ethyl iodide in the presence of a base like potassium carbonate.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. The quinoline moiety is known for its antimicrobial properties, and the compound’s structure can be optimized for enhanced activity against specific pathogens.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The quinoline moiety can intercalate with DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide: Unique due to its specific combination of functional groups.

    Quinoline derivatives: Known for their antimicrobial and antimalarial properties.

    Sulfonamide derivatives: Widely used as antibiotics and enzyme inhibitors.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-4-26-19-10-9-17(12-20(19)27(24,25)23(2)3)21-13-15-11-16-7-5-6-8-18(16)22-14-15/h5-12,14,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGUVWOPVVWGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NCC2=CC3=CC=CC=C3N=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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